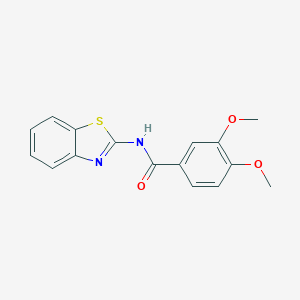
methyl N'-{4-nitrobenzylidene}hydrazonothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is a chemical compound known for its unique structure and properties. It belongs to the class of carbamimidothioates, which are derivatives of thiourea and isothiourea. These compounds are of significant interest due to their applications in various fields such as organic synthesis, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves the reaction of hetero-substituted allenes with aliphatic, cycloaliphatic, and aromatic isothiocyanates. This reaction is usually carried out under electron impact (70 eV) and chemical ionization conditions using methane as the reactant gas . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it likely binds to the active site of the enzyme, preventing the production of nitric oxide. Similarly, its anticancer properties may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3-substituted thiophen-2-yl)carbamimidothioates: These compounds share a similar core structure but differ in the substituents attached to the thiophene ring.
N-[(E)-(4-nitrophenyl)methylidene]-N-{4-[(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine: This compound has a similar nitrophenylmethylideneamino group but differs in the overall structure and functional groups.
Uniqueness
Methyl N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4O2S |
|---|---|
Molecular Weight |
238.27g/mol |
IUPAC Name |
methyl N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C9H10N4O2S/c1-16-9(10)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12)/b11-6+ |
InChI Key |
PSZJYHCMUWEZJY-IZZDOVSWSA-N |
SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
Isomeric SMILES |
CS/C(=N\N=C\C1=CC=C(C=C1)[N+](=O)[O-])/N |
Canonical SMILES |
CSC(=NN=CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-ethoxyphenyl)ethylidene]bicyclo[6.1.0]nonane-9-carbohydrazide](/img/structure/B390054.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390055.png)
![2-[2-(2-chlorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B390056.png)
![4-tert-butyl-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B390058.png)
![4-[2-(2-chlorobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B390062.png)


![N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B390069.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B390070.png)
![N-{4-[(1E)-1-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B390072.png)
![(1E)-1-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-(diphenylmethylidene)hydrazine](/img/structure/B390074.png)

![(1E,2E)-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]hydrazine](/img/structure/B390076.png)
![N-(4-nitrobenzylidene)-4-({4-[(4-nitrobenzylidene)amino]phenyl}sulfonyl)aniline](/img/structure/B390077.png)
